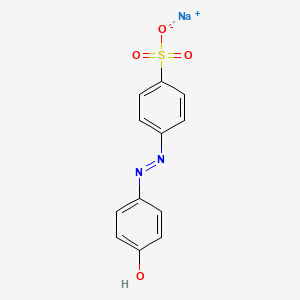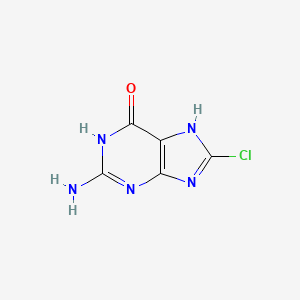
4-Hydroxyazobenzene-4'-sulfonic Acid Sodium Salt
Übersicht
Beschreibung
4-Hydroxyazobenzene-4’-sulfonic Acid Sodium Salt, also known as sodium 4-[(E)-(4-hydroxyphenyl)diazenyl]benzenesulfonate, is a chemical compound with the molecular formula C12H9N2NaO4S . It has a molecular weight of 300.27 . It is typically available in solid form .
Molecular Structure Analysis
The linear formula of 4-Hydroxyazobenzene-4’-sulfonic Acid Sodium Salt is C12H10N2Na2O5S . The InChI code is 1S/C12H10N2O4S.Na/c15-11-5-1-9(2-6-11)13-14-10-3-7-12(8-4-10)19(16,17)18;/h1-8,15H,(H,16,17,18);/q;+1/p-1/b14-13+ .Physical And Chemical Properties Analysis
This compound is a solid . The compound’s IUPAC name is sodium 4-[(E)-(4-hydroxyphenyl)diazenyl]benzenesulfonate .Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Material Research
Sodium 4-Hydroxyazobenzene-4’-sulfonate: has been studied for its potential as a nonlinear optical (NLO) material . NLO materials are crucial for photonic technology, which includes applications like optical information processing, telecommunications, and optical storage. The compound’s ability to form metal-coordination complexes with polarizable organic molecules makes it a candidate for enhancing the properties of both organic and inorganic compounds in NLO applications.
Chemical Sensing
Azobenzene compounds, including Sodium 4-Hydroxyazobenzene-4’-sulfonate , exhibit light-induced isomerization, which can affect their electron distribution and affinity to certain chemical species . This property is leveraged in the development of chemical sensors, where the compound’s photoswitchable nature allows for the dynamic detection of various analytes.
Photobiology and Cell Signaling
The photoswitchable nature of azobenzene derivatives is also being explored in photobiologySodium 4-Hydroxyazobenzene-4’-sulfonate could be used to control biological phenomena, such as vision restoration and photactivation of neural signaling, by exploiting its light-induced isomerization properties .
Organic Transistors
Research into organic transistors has considered azobenzene compounds for their photoswitchable organic semiconducting properties . Sodium 4-Hydroxyazobenzene-4’-sulfonate could be used to dynamically control the electrical properties of organic transistors, enabling light-responsive electronic devices.
Dye Synthesis and Colorimetry
Azobenzene derivatives are traditionally used as dyes due to their vivid colors and stabilitySodium 4-Hydroxyazobenzene-4’-sulfonate can be utilized in dye synthesis for textile, food, and cosmetic industries, as well as in colorimetric assays for scientific research .
Photonic and Microfabrication Technologies
The compound’s ability to undergo reversible photoisomerization makes it suitable for applications in photonics and microfabrication. It can be used to create light-responsive “smart” materials that change properties in response to light, useful in developing advanced materials for data storage and display technologies .
Solvent Effects and Crystal Growth Studies
Sodium 4-Hydroxyazobenzene-4’-sulfonate: has been used to study solvent effects on crystal growth. Its solubility and interaction with solvents are key factors in the growth of high-quality crystals for various technological applications .
Electrical and Optical Property Analysis
The electrical and optical properties of Sodium 4-Hydroxyazobenzene-4’-sulfonate have been analyzed to understand its potential in electronic and optoelectronic devices. Studies include examining its dielectric properties, AC conductivity, and photoluminescence, which are essential for the development of new materials in electronics .
Safety And Hazards
Eigenschaften
IUPAC Name |
sodium;4-[(4-hydroxyphenyl)diazenyl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S.Na/c15-11-5-1-9(2-6-11)13-14-10-3-7-12(8-4-10)19(16,17)18;/h1-8,15H,(H,16,17,18);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIOKUAQNKVSBO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N2NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30949094 | |
| Record name | Sodium 4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30949094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxyazobenzene-4'-sulfonic Acid Sodium Salt | |
CAS RN |
2623-36-1 | |
| Record name | Benzenesulfonic acid, p-((p-hydroxyphenyl)azo)-, monosodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002623361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30949094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-benzyl-2-propyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B1450836.png)


![4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1450840.png)
![[2,2'-Bipyridine]-5,5'-diol](/img/structure/B1450842.png)
![5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrimidine-3-carboxylic acid](/img/structure/B1450843.png)
![4-(2-Thienylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B1450845.png)



![2-(7-(2-Fluorophenyl)-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetic acid](/img/structure/B1450852.png)

![tert-Butyl 4-(3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate](/img/structure/B1450856.png)